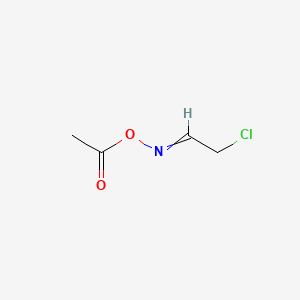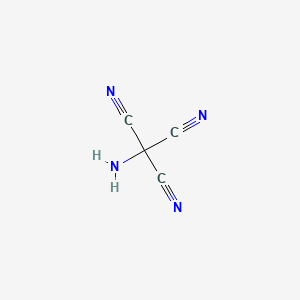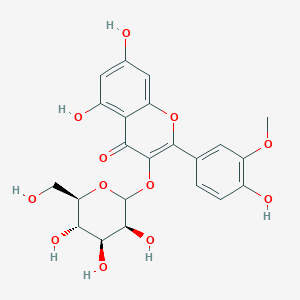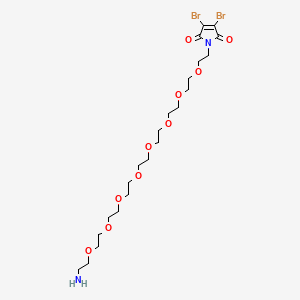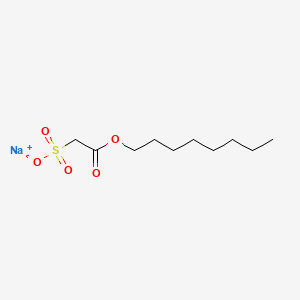
Acetic acid, sulfo-, 1-octyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, sulfo-, 1-octyl ester, sodium salt is a chemical compound with the molecular formula C10H19NaO5SThis compound is used in various applications, including chromatography and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, sulfo-, 1-octyl ester, sodium salt typically involves the esterification of acetic acid with 1-octanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, sulfo-, 1-octyl ester, sodium salt can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases, leading to the formation of acetic acid and 1-octanol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base solutions at elevated temperatures.
Substitution: Common reagents include nucleophiles such as halides, thiols, and amines, often under mild conditions.
Major Products Formed
Hydrolysis: Acetic acid and 1-octanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Acetic acid, sulfo-, 1-octyl ester, sodium salt is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and chromatography.
Biology: Employed in studies involving cell membrane interactions and permeability.
Medicine: Investigated for its potential use in drug delivery systems and pharmacokinetics.
Industry: Applied in the formulation of detergents and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of acetic acid, sulfo-, 1-octyl ester, sodium salt involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, making it useful in drug delivery and other biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Sodium lauryl sulfoacetate: Similar in structure but with a longer alkyl chain (dodecyl instead of octyl).
Sodium dodecyl sulfate: Another surfactant with a similar sulfonate group but different ester linkage.
Uniqueness
Acetic acid, sulfo-, 1-octyl ester, sodium salt is unique due to its specific alkyl chain length and ester linkage, which confer distinct properties in terms of solubility, reactivity, and interaction with biological membranes. These characteristics make it particularly suitable for certain applications in chromatography and drug delivery .
Properties
CAS No. |
29462-75-7 |
|---|---|
Molecular Formula |
C10H19NaO5S |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
sodium;2-octoxy-2-oxoethanesulfonate |
InChI |
InChI=1S/C10H20O5S.Na/c1-2-3-4-5-6-7-8-15-10(11)9-16(12,13)14;/h2-9H2,1H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
PFDIDGFAIAAGSH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
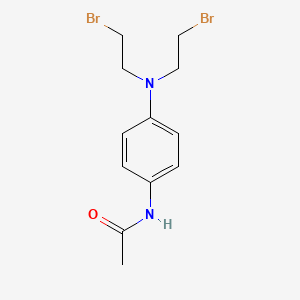

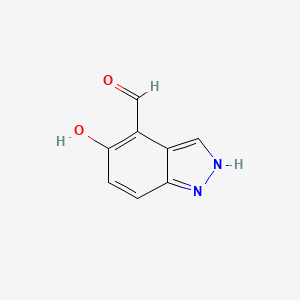

![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)

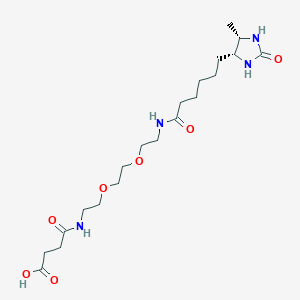
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
